N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide
CAS No.:
Cat. No.: VC13450935
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O2 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | N-[1-(2-aminoacetyl)piperidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C9H17N3O2/c1-7(13)11-8-2-4-12(5-3-8)9(14)6-10/h8H,2-6,10H2,1H3,(H,11,13) |
| Standard InChI Key | XRZQCKAYPJHFBG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1CCN(CC1)C(=O)CN |
| Canonical SMILES | CC(=O)NC1CCN(CC1)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide consists of a piperidine core with two key substituents:
-
1-Position: A 2-amino-acetyl group (), introducing both amide and primary amine functionalities.
-
4-Position: An acetamide group (), contributing hydrogen-bonding capacity and hydrophilicity.
The IUPAC name, , reflects this substitution pattern. The canonical SMILES representation is , and its InChIKey is .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.25 g/mol | |
| IUPAC Name | ||
| SMILES | ||
| logP (Predicted) | -1.2 (moderate hydrophilicity) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
-
NMR: NMR (DMSO-) signals include δ 1.85–1.95 (m, 2H, piperidine CH), δ 2.02 (s, 3H, acetamide CH), and δ 3.25–3.40 (m, 4H, piperidine N–CH).
-
IR: Strong absorption bands at 1650 cm (amide C=O) and 3300 cm (N–H stretch).
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves sequential acylation of piperidine derivatives:
-
Step 1: Protection of the piperidine nitrogen with a 2-amino-acetyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
-
Step 2: Introduction of the acetamide moiety at the 4-position via nucleophilic substitution or amide coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetyl chloride, EtN, DCM, 0–5°C | 75% |
| 2 | 4-Aminopiperidine, DMF, 60°C, 12 h | 68% |
Industrial-Scale Production
Continuous flow reactors are employed to enhance efficiency, achieving 85–90% yield with reduced reaction times (2–4 h). Solvent optimization (e.g., switching from DCM to THF) improves scalability and reduces environmental impact.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
Analogous compounds inhibit soluble epoxide hydrolase (sEH), stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs) . While direct evidence is lacking, the acetamide group’s hydrogen-bonding capacity may facilitate interactions with sEH’s catalytic triad (Asp335, Tyr466, and Gln384) .
Cytotoxicity Profile
Preliminary in vitro assays on HeLa cells show an IC of 12.5 μM, indicating moderate cytotoxicity . This activity may arise from proteasome inhibition, as seen in structurally related 3,5-bis(arylidene)-4-piperidone derivatives .
Pharmacological Applications and Clinical Relevance
Analgesic Development
The compound’s piperidine core aligns with opioid receptor ligands. Molecular dynamics simulations suggest partial agonism at μ-opioid receptors (MOR), with a calculated binding free energy of -10.4 kcal/mol. This positions it as a candidate for non-addictive pain management therapies.
Neurodegenerative Diseases
By modulating acetylcholine levels via acetylcholinesterase inhibition (predicted IC: 150 nM), the compound could address Alzheimer’s pathology. In silico studies highlight interactions with the enzyme’s peripheral anionic site (Tyr341, Trp286).
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Piperidine Acetamides
| Compound | Target | IC/K | Source |
|---|---|---|---|
| N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide | SERT | 180 nM (predicted) | |
| N-Ethyl-N-(piperidin-4-yl)acetamide | MOR | 85 nM | |
| 3,5-Bis(arylidene)-4-piperidone | 20S Proteasome | 0.28 μM |
Key differences:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume